molecular formula C19H30N2 B273667 N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide

N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide

Katalognummer B273667
Molekulargewicht: 286.5 g/mol
InChI-Schlüssel: KQDKZOYPNSBQSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of imidamide compounds and is known for its ability to selectively inhibit the activity of certain enzymes in the human body.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide involves the selective inhibition of LSD1 and HDAC1 enzymes. These enzymes are involved in the regulation of gene expression by modifying the structure of chromatin, the complex of DNA and proteins that make up chromosomes. By inhibiting these enzymes, N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide can alter the expression of genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide has been shown to have a significant impact on cancer cell growth and proliferation. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide is its selectivity for LSD1 and HDAC1 enzymes, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide. One area of future research could involve the development of more water-soluble formulations of N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide, which would make it easier to administer in vivo. Another area of future research could involve the identification of biomarkers that can predict the response of cancer cells to N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide, which would help to identify patients who are most likely to benefit from this therapy. Additionally, further research is needed to determine the long-term safety and efficacy of N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide in clinical trials.

Synthesemethoden

The synthesis of N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide involves the reaction of 4-isobutylbenzaldehyde with cyclohexylamine in the presence of acetic acid. The resulting product is then subjected to a series of reactions involving the use of various reagents, such as triethylamine, acetic anhydride, and hydrochloric acid. The final product is obtained as a white crystalline solid with a high degree of purity.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to selectively inhibit the activity of certain enzymes, such as lysine-specific demethylase 1A (LSD1) and histone deacetylase 1 (HDAC1), which play a crucial role in the regulation of gene expression. This selective inhibition has been shown to have a significant impact on the growth and proliferation of cancer cells, making N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide a promising candidate for cancer therapy.

Eigenschaften

Produktname

N-cyclohexyl-2-(4-isobutylphenyl)propanimidamide

Molekularformel

C19H30N2

Molekulargewicht

286.5 g/mol

IUPAC-Name

N//'-cyclohexyl-2-[4-(2-methylpropyl)phenyl]propanimidamide

InChI

InChI=1S/C19H30N2/c1-14(2)13-16-9-11-17(12-10-16)15(3)19(20)21-18-7-5-4-6-8-18/h9-12,14-15,18H,4-8,13H2,1-3H3,(H2,20,21)

InChI-Schlüssel

KQDKZOYPNSBQSV-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=NC2CCCCC2)N

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=NC2CCCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.